![molecular formula C12H16N2O B362997 (1-butyl-1H-benzimidazol-2-yl)methanol CAS No. 305347-21-1](/img/structure/B362997.png)
(1-butyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
“(1-butyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the formula C₁₂H₁₆N₂O . It is related to benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, a part of a molecule which is responsible for its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .Molecular Structure Analysis
The molecular structure of “(1-butyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole ring attached to a methanol group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Chemical Reactions Analysis
Benzimidazole derivatives have been used in various chemical reactions. For example, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including “(1-butyl-1H-benzimidazol-2-yl)methanol”, have been reported to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Some benzimidazole derivatives have shown promising anticancer activity. For instance, a series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its 1-methyl analogues were synthesized and evaluated against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .
Antiviral Activity
Benzimidazole derivatives have also been reported to exhibit antiviral activity . This suggests that “(1-butyl-1H-benzimidazol-2-yl)methanol” could potentially be used in the development of antiviral drugs.
Antiparasitic Activity
Benzimidazole derivatives are known for their antiparasitic properties . They have been used in the treatment of parasitic diseases, which suggests that “(1-butyl-1H-benzimidazol-2-yl)methanol” could have potential applications in this area.
Fluorescent Probe for Phosgene Detection
A study reported the use of a new fluorescent probe (bis-(1H-benzimidazol-2-yl)-methanone) for the rapid detection of phosgene . The probe is based on the easily prepared bis-(1H-benzimidazol-2-yl), which can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on.
Catalyst for Synthesis of Dimethyl Carbonate
A new complex, bis [2-(1H-benzimidazol-2-yl)benzoato]nickel (II) (NiL 2), has been synthesized and characterized. It was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, such as carbendazim, target the liver, male germ cells, blood, and the thyroid gland .
Mode of Action
Benzimidazole derivatives like carbendazim are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
It is known that benzimidazole derivatives can greatly benefit in the treatment of parasitic diseases .
Pharmacokinetics
It is known that carbendazim, a benzimidazole derivative, is eliminated within 72 hours with the urine in males and females after doses of about 50 mg/kg body weight .
Result of Action
It is known that benzimidazole derivatives like carbendazim can cause aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .
Action Environment
It is known that the solubilities of benzimidazole derivatives in organic solvents are crucial for the preparation of inks toward inkjet printing technology .
Safety and Hazards
Future Directions
The future directions of research on “(1-butyl-1H-benzimidazol-2-yl)methanol” and related compounds could involve further exploration of their pharmacological activities, given the importance of the benzimidazole moiety in medicinal chemistry . Additionally, these compounds could be used as intermediates in the synthesis of other compounds .
properties
IUPAC Name |
(1-butylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,15H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBVLHMDODYGIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-butyl-1H-benzimidazol-2-yl)methanol |
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